![molecular formula C29H28N4O6 B2606530 7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-29-1](/img/no-structure.png)
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a piperazine ring, a quinazoline dione group, a methoxybenzyl group, and a benzo[d][1,3]dioxol-5-ylmethyl group.科学的研究の応用
Synthesis of Novel Derivatives
Research into similar compounds involves the synthesis of novel derivatives that can serve as models or intermediates for developing therapeutic agents. For instance, novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives have been synthesized for their potential as ABC ring models of saframycins, highlighting the importance of these compounds in the development of new anticancer agents (Saito et al., 1997).
Antimicrobial and Anticancer Agents
Several studies focus on creating compounds with antimicrobial and anticancer properties. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antiviral Activity
Compounds similar in structure have been evaluated for their antiviral activity, demonstrating potential applications in treating viral infections. For instance, diketopiperazine derivatives isolated from marine-derived actinomycete have shown modest to potent anti-H1N1 activity, suggesting their relevance in developing new antiviral drugs (Wang et al., 2013).
Cardiotropic Activity
Research into cyclic methoxyphenyltriazaalkanes has revealed significant antiarrhythmic activity in certain models, indicating the potential cardiotropic actions of these compounds and their relevance in cardiovascular research (Mokrov et al., 2019).
将来の方向性
特性
CAS番号 |
892277-29-1 |
|---|---|
製品名 |
7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C29H28N4O6 |
分子量 |
528.565 |
IUPAC名 |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O6/c1-37-22-6-2-19(3-7-22)17-33-28(35)23-8-5-21(15-24(23)30-29(33)36)27(34)32-12-10-31(11-13-32)16-20-4-9-25-26(14-20)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,36) |
InChIキー |
YVGBFEBGTBXTIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



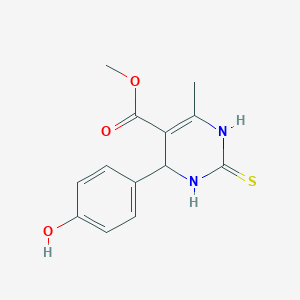
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2606452.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2606454.png)
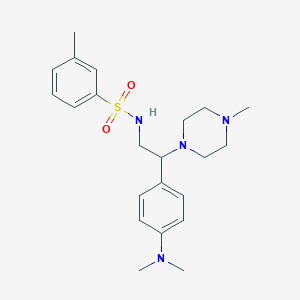
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
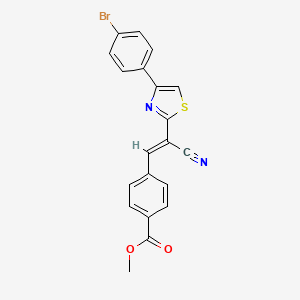
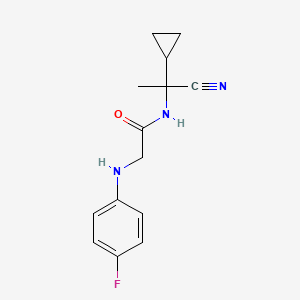
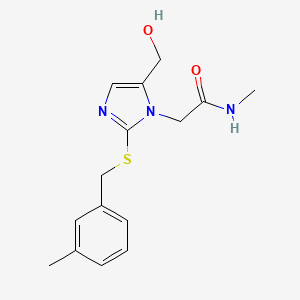
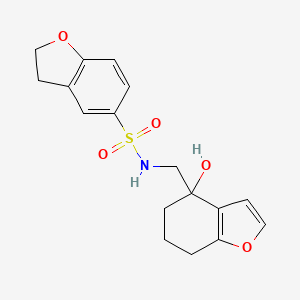
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)